UNII-F3QC8V74EC

Übersicht

Beschreibung

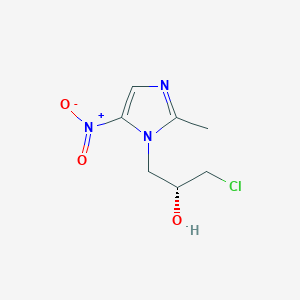

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa

Wissenschaftliche Forschungsanwendungen

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and potential use in treating infections.

Medicine: Investigated for its potential as an antibiotic or antiparasitic agent.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

Ornidazole, also known as UNII-F3QC8V74EC, (+)-Tiberal, F3QC8V74EC, ®-Ornidazole, or (2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, is a nitroimidazole derivative with a broad spectrum of activity against anaerobic bacteria and protozoa .

Target of Action

Ornidazole primarily targets anaerobic bacteria and protozoa . These organisms selectively uptake the drug, making them the primary targets of its action .

Mode of Action

Ornidazole works by interfering with the DNA structure of the bacteria and protozoa, preventing them from growing and multiplying . It undergoes a reduction reaction within these organisms, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis, leading to cell death . The nitro group in Ornidazole is responsible for its antibacterial property .

Biochemical Pathways

Ornidazole affects the biochemical pathways of the targeted organisms by inhibiting nucleic acid synthesis, which is crucial for their growth and multiplication . In addition, it has been shown to inhibit the activity of two Calvin cycle enzymes, triose-phosphate isomerase (TPI) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), affecting photosynthesis .

Pharmacokinetics

Ornidazole is well absorbed orally and is widely distributed in the body . It is metabolized in the liver by conjugation . The drug is excreted in urine and a small portion is excreted in bile . The pharmacokinetics of ornidazole are unaltered in renal impairment .

Result of Action

The result of Ornidazole’s action is the destruction of the targeted anaerobic bacteria and protozoa, thereby clearing up the infection . It also reduces cell viability and migration ability, inhibits angiogenesis and metastatic abilities in non-small cell lung cancer cells .

Action Environment

Environmental factors can influence the action of Ornidazole. For instance, the pH level can affect the rate of Ornidazole degradation . Additionally, the presence of other substances in the environment, such as other antibiotics or heavy metals, can influence the development and spread of resistance to Ornidazole .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 2-methyl-5-nitroimidazole with an appropriate chlorohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions or amines under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate.

Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.

Major Products

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxides.

Substitution: Formation of hydroxyl or amino derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metronidazole: Another nitroimidazole with similar antimicrobial properties.

Tinidazole: Known for its use in treating protozoal infections.

Secnidazole: Used for its antiparasitic and antibacterial effects.

Uniqueness

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, commonly referred to as ORN, is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is with a molecular weight of approximately 219.625 g/mol. The structure features a chloro group and an imidazole ring, which are critical for its biological activity.

The biological activity of ORN is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that ORN exhibits modest potency against various pathogens, particularly in in vitro studies. For instance, it has been shown to have an effective concentration (EC50) of 2.1 μM against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis, which is particularly harmful to immunocompromised individuals .

Table 1: Summary of Biological Activity

| Target Pathogen | EC50 (μM) | Notes |

|---|---|---|

| Cryptosporidium parvum | 2.1 | Modest potency; effective in multiple models |

| Cardiovascular Ion Channel | N/A | Potential cardiotoxicity via hERG inhibition |

In Vitro and In Vivo Studies

Research has demonstrated that ORN's efficacy extends beyond laboratory settings. In animal models, it has shown oral efficacy against C. parvum infections, suggesting potential for therapeutic use in humans. However, concerns regarding its cardiotoxicity due to hERG ion channel inhibition have tempered enthusiasm for its development as a drug candidate .

Case Studies and Clinical Relevance

In recent studies, ORN has been evaluated alongside other compounds for their effectiveness in treating infections caused by protozoan parasites. For example, modifications to the compound's structure have led to derivatives with improved potency and reduced toxicity profiles. These structural optimizations have been critical in enhancing the therapeutic index of similar compounds .

Table 2: Comparative Efficacy of ORN Derivatives

Eigenschaften

IUPAC Name |

(2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKIXLWTCNBKN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@H](CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166734-80-1 | |

| Record name | Ornidazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORNIDAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QC8V74EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.